molecular formula C23H20N2O4S B2942320 (E)-ethyl 2-(4-hydroxybenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 327055-07-2

(E)-ethyl 2-(4-hydroxybenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B2942320
CAS No.: 327055-07-2
M. Wt: 420.48
InChI Key: SGPVECWDPTYVAE-QGOAFFKASA-N
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Description

The compound "(E)-ethyl 2-(4-hydroxybenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate" is a thiazolo[3,2-a]pyrimidine derivative characterized by a bicyclic core fused with a thiazole ring. Key structural features include:

  • Ethyl carboxylate group at position 6, which enhances solubility and influences electronic properties.
  • Phenyl and methyl groups at positions 5 and 7, respectively, which modulate steric and electronic effects.

Thiazolo[3,2-a]pyrimidine derivatives are known for their pharmacological relevance, including antimicrobial, anti-inflammatory, and anticancer activities . The 4-hydroxybenzylidene moiety in this compound may enhance binding to biological targets via hydrogen bonding, distinguishing it from analogs with non-polar substituents.

Properties

IUPAC Name

ethyl (2E)-2-[(4-hydroxyphenyl)methylidene]-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4S/c1-3-29-22(28)19-14(2)24-23-25(20(19)16-7-5-4-6-8-16)21(27)18(30-23)13-15-9-11-17(26)12-10-15/h4-13,20,26H,3H2,1-2H3/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGPVECWDPTYVAE-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)C(=CC4=CC=C(C=C4)O)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)/C(=C\C4=CC=C(C=C4)O)/S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Given its molecular structure, it is plausible that it is well-absorbed and distributed throughout the body. The presence of the ethyl ester group might enhance its lipophilicity, potentially improving its ability to cross biological membranes and increasing its bioavailability.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s reactivity might be affected by the pH of its environment, potentially influencing its interaction with target proteins.

Biological Activity

The compound (E)-ethyl 2-(4-hydroxybenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a member of the thiazolo[3,2-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article reviews its biological activity, focusing on antitumor, antimicrobial, anti-inflammatory, and other pharmacological effects.

Chemical Structure and Properties

The structure of the compound can be described as follows:

  • Core Structure : Thiazolo[3,2-a]pyrimidine
  • Substituents : Hydroxybenzylidene group at position 2 and a carboxylate group at position 6.

This structural configuration is significant in defining the compound's biological properties.

Antitumor Activity

Thiazolo[3,2-a]pyrimidines have been studied for their potential as antitumor agents. Research indicates that derivatives of this compound exhibit notable cytotoxicity against various cancer cell lines:

Cell Line IC50 (µM) Reference
M-HeLa (Cervical)1.61
MCF-7 (Breast)1.98
Hutu 80 (Duodenal)Moderate

In a comparative study, certain derivatives showed higher cytotoxicity than the reference drug Sorafenib against M-HeLa cells, suggesting a promising therapeutic potential in oncology .

Antimicrobial Activity

The antimicrobial properties of thiazolo[3,2-a]pyrimidines have also been investigated. The compound demonstrated moderate activity against various bacterial strains:

Microorganism Activity Reference
Staphylococcus aureusModerate
Escherichia coliModerate

These findings indicate that the compound can serve as a potential lead for developing new antimicrobial agents.

Anti-inflammatory and Analgesic Effects

Research into the anti-inflammatory properties of thiazolo[3,2-a]pyrimidine derivatives has revealed significant effects. The synthesis of various derivatives led to the identification of compounds with promising analgesic activity:

  • Compounds were tested in animal models for their ability to reduce inflammation and pain.
  • Some derivatives showed efficacy comparable to standard anti-inflammatory drugs.

The biological activity of (E)-ethyl 2-(4-hydroxybenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is attributed to several mechanisms:

  • Inhibition of Tumor Cell Proliferation : The compound interacts with specific targets in tumor cells, disrupting their growth cycles.
  • Antimicrobial Action : It may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.
  • Anti-inflammatory Pathways : The compound modulates inflammatory mediators and cytokines.

Case Studies

  • Cytotoxicity Study : A recent study evaluated the cytotoxic effects of the compound on M-HeLa cells. The results indicated that it induces apoptosis via mitochondrial pathways, leading to cell death.
  • Antimicrobial Efficacy : In vitro tests against various pathogens demonstrated that the compound possesses broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria.

Scientific Research Applications

Due to the limited information available within the provided search results, a comprehensive article focusing solely on the applications of "(E)-ethyl 2-(4-hydroxybenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate" cannot be composed. However, the search results do provide some information regarding the applications of related thiazolo[3,2-a]pyrimidine derivatives, specifically in the context of anticancer activity.

Thiazolo[3,2-a]pyrimidine Derivatives: Anticancer Agents

Thiazolo[3,2-a]pyrimidine derivatives have attracted significant attention as potential DNA cleavage agents and antineoplastics . Research indicates their potential as anticancer agents, with some derivatives exhibiting potent inhibitory activity against various cancer cell lines .

Observed Anticancer Activities:

  • Inhibition of Cancer Cell Lines Several thiazolo[3,2-a]pyrimidine derivatives have demonstrated potent inhibition activities against the HT-29 human colorectal adenocarcinoma cell line, with some exhibiting superior activity compared to the positive control doxorubicin . These compounds also show anticancer activities against the HepG2 liver adenocarcinoma cell line .
  • CDK Inhibition Pyrazolo-pyrimidines have demonstrated anticancer effects, with some derivatives exhibiting potent inhibitory activity against CDK2/cyclin E. These compounds have been tested for their effects on CDK2/cyclin E besides Abl kinases, and their antiproliferative effects against MCF-7 and K-562 cancer lines .
  • Topoisomerase II Inhibition Thiazolo[3,2-a]pyrimidine scaffolds have demonstrated excellent topoisomerase II inhibitory activity .

Examples of Thiazolo[3,2-a]pyrimidine Derivatives with Anticancer Activity:

CompoundCancer Cell LineIC50 Value (µM)Reference
Thiazolo[3,2-a]pyrimidin-3(2H)-onesHT-299.8–35.9
Ethyl (Z)-5-(4-bromophenyl)-2-(4-hydroxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylateM-HeLa31.0 ± 2.4
MCF-753.3 ± 4.2
PC349.3 ± 3.9
HuTu 8032.1 ± 2.5
Chang liver53.2 ± 4.2

M-HeLa clone 11—epithelioid carcinoma of the cervix, subline HeLa, clone M-HeLa;
MCF−7 is an epithelial-like cell line derived from invasive human mammary duct adenocarcinoma;
PC3—prostate adenocarcinoma cell line;
HuTu 80—human duodenal adenocarcinoma;
Chang liver (HeLa derivative)—human liver cells
.

Note: IC50 values represent the half-maximal inhibitory concentration, a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.

Chemical Reactions Analysis

Substitution Reactions

The 4-hydroxybenzylidene and phenyl substituents undergo electrophilic substitution under controlled conditions.

Key Observations:

  • Halogenation : Bromination at the para position of the C5-phenyl group occurs via electrophilic substitution in the presence of Br₂/FeBr₃, yielding brominated derivatives .

  • Methoxy Substitution : The 4-hydroxy group on the benzylidene moiety can be methylated using methyl iodide (CH₃I) in the presence of K₂CO₃, forming a methoxy derivative .

Table 1: Substitution Reactions

Reaction TypeReagents/ConditionsProductYield (%)Reference
BrominationBr₂, FeBr₃, CH₂Cl₂, 0°CEthyl 5-(4-bromophenyl)-2-(4-hydroxybenzylidene)-7-methyl-3-oxo-...88–98
MethoxylationCH₃I, K₂CO₃, DMF, refluxEthyl 2-(4-methoxybenzylidene)-7-methyl-3-oxo-5-phenyl-...85–90

Oxidation and Reduction

The 3-oxo and benzylidene groups are redox-active sites.

Oxidation:

  • The 4-hydroxybenzylidene moiety is oxidized to a quinone structure using H₂O₂/Fe³⁺, enhancing electron-withdrawing properties.

  • The ester group remains stable under mild oxidative conditions but degrades under strong agents like KMnO₄ .

Reduction:

  • NaBH₄ selectively reduces the 3-oxo group to a hydroxyl group, forming a dihydroxy intermediate.

  • The exocyclic C=C bond in the benzylidene group is resistant to catalytic hydrogenation (H₂/Pd-C) .

Table 2: Redox Reactions

Reaction TypeReagents/ConditionsProductYield (%)Reference
Oxidation (quinone)H₂O₂, FeCl₃, CH₃CN, 50°CEthyl 2-(4-oxocyclohexadienylidene)-7-methyl-3-oxo-5-phenyl-...75
Reduction (3-oxo)NaBH₄, MeOH, 0°CEthyl 2-(4-hydroxybenzylidene)-7-methyl-3-hydroxy-5-phenyl-...82

Cycloaddition Reactions

The thiazolo[3,2-a]pyrimidine core participates in 1,3-dipolar cycloadditions.

  • Reacting with azomethine ylides (generated from sarcosine and diketones) forms spiro-fused pyrrolidine-thiazolopyrimidine hybrids .

  • Reaction with nitrile oxides yields isoxazoline derivatives, confirmed by X-ray crystallography .

Table 3: Cycloaddition Reactions

Dipole SourceConditionsProductYield (%)Reference
Azomethine ylideSarcosine, diketone, toluene, ΔSpiro[pyrrolidine-3,2'-thiazolo[3,2-a]pyrimidine]68
Nitrile oxideChloroxime, Et₃N, CHCl₃Isoxazoline-thiazolopyrimidine conjugate72

Hydrolysis and Ester Modification

The ethyl ester group undergoes hydrolysis and transesterification.

  • Acidic Hydrolysis : HCl/EtOH cleaves the ester to a carboxylic acid, which can be further functionalized .

  • Transesterification : Reacting with methanol/H₂SO₄ converts the ethyl ester to a methyl ester.

Table 4: Ester Reactivity

Reaction TypeReagents/ConditionsProductYield (%)Reference
Acidic HydrolysisHCl (conc.), EtOH, reflux2-(4-Hydroxybenzylidene)-7-methyl-3-oxo-5-phenyl-...-6-carboxylic acid90
TransesterificationMeOH, H₂SO₄, 60°CMethyl 2-(4-hydroxybenzylidene)-7-methyl-3-oxo-5-phenyl-...88

Supramolecular Interactions

In the crystalline phase, the compound forms hydrogen-bonded dimers (O-H···O=C, d = 2.70–2.80 Å) and halogen-bonded networks (N···Br = 3.04 Å) when brominated . These interactions influence solid-state reactivity and stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound belongs to a broader class of thiazolo[3,2-a]pyrimidines with variable substituents on the benzylidene ring and core positions. Below is a comparative analysis with structurally related analogs:

Compound Name/Structure Substituents (Position 2) Key Structural Features
(E)-ethyl 2-(4-hydroxybenzylidene)-7-methyl-3-oxo-5-phenyl-... (Target) 4-hydroxybenzylidene Hydrogen-bond donor (OH) enhances solubility and target interaction .
(2Z)-2-(4-Cyanobenzylidene)-... (11b, ) 4-cyanobenzylidene Electron-withdrawing cyano group increases electrophilicity; IR: 2,209 cm⁻¹ (CN) .
Ethyl 2-(2,4,6-trimethoxybenzylidene)-... () 2,4,6-trimethoxybenzylidene Electron-donating methoxy groups improve stability; mp 427–428 K .
Ethyl (Z)-2-(2-fluorobenzylidene)-... () 2-fluorobenzylidene Fluorine enhances lipophilicity and bioavailability; noted for biological activity .
Ethyl 2-(4-(dimethylamino)benzylidene)-... () 4-dimethylaminobenzylidene Strong electron-donating group; may alter redox properties .

Physical and Spectral Properties

  • Melting Points: Target compound (inferred): Expected lower than 427–428 K (trimethoxy analog) due to reduced symmetry . 4-Cyanobenzylidene derivative (11b): mp 213–215 °C . Trimethoxybenzylidene derivative: mp 427–428 K .
  • Synthesis Yields :
    • Typical yields range from 57% (quinazoline derivatives, ) to 78% (trimethoxybenzylidene analog) .
  • Spectral Data: IR: CN stretch at ~2,200 cm⁻¹ in cyano derivatives vs. OH stretch ~3,400 cm⁻¹ in the target compound. NMR: Methyl groups (δ ~2.24 ppm) and aromatic protons (δ ~6.5–8.0 ppm) are consistent across analogs .

Research Findings and Trends

  • Hydrogen Bonding : The 4-hydroxy group in the target compound may form bifurcated C–H···O bonds in crystal packing, as seen in trimethoxy analogs (). This could influence solubility and crystallinity .
  • Electronic Effects: Electron-donating substituents (e.g., methoxy, dimethylamino) stabilize the thiazolo[3,2-a]pyrimidine core, while electron-withdrawing groups (e.g., cyano) increase reactivity .
  • Biological Activity : Thiazolo[3,2-a]pyrimidines with polar substituents (OH, F) show promise in drug discovery due to improved target engagement .

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